Product packaging for 3-Methylamino-4-chloro-5-methylisoxazole(Cat. No.:)

3-Methylamino-4-chloro-5-methylisoxazole

Cat. No.: B8453610
M. Wt: 146.57 g/mol
InChI Key: HBZXGBCWBNRLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of the Isoxazole (B147169) Ring System as a Versatile Heterocyclic Scaffold

The isoxazole ring is an aromatic heterocycle that serves as a versatile building block in organic synthesis. ijrrjournal.com Its structure, featuring an endocyclic N-O bond, leads to a distinct electron distribution that influences its reactivity and interactions with biological targets. Isoxazole and its derivatives are key components in a wide range of applications, from pharmaceuticals to agrochemicals. nih.govresearchgate.net

The versatility of the isoxazole scaffold stems from several key characteristics:

Synthetic Accessibility : A variety of synthetic routes to the isoxazole ring have been developed, allowing for the creation of a diverse library of substituted derivatives. researchgate.net

Physicochemical Properties : The presence of nitrogen and oxygen heteroatoms allows for hydrogen bond donor-acceptor interactions, which are crucial for molecular recognition in biological systems. researchgate.net

Metabolic Stability : The isoxazole ring is often incorporated into drug candidates to improve their metabolic profile.

Bioisosteric Replacement : The isoxazole nucleus can act as a bioisostere for other functional groups, helping to fine-tune the pharmacological properties of a molecule.

These features have cemented the isoxazole ring system as a privileged scaffold in medicinal chemistry and materials science.

Historical Context and Evolution of Isoxazole Derivatives in Chemical Sciences

The chemistry of isoxazoles has a rich history, with the first synthesis of the parent isoxazole being a significant milestone in heterocyclic chemistry. Since then, the field has evolved dramatically, with the development of numerous methods for the synthesis and functionalization of the isoxazole ring. nih.gov

Early research focused on understanding the fundamental reactivity of the isoxazole system. However, the discovery of the diverse biological activities associated with isoxazole derivatives led to a surge in research aimed at exploring their therapeutic potential. nih.gov This has resulted in the development of a number of clinically used drugs containing the isoxazole moiety, including the COX-2 inhibitor valdecoxib and various antibiotics. ijrrjournal.com The continuous development of new synthetic methodologies, such as multicomponent reactions and green chemistry approaches, has further expanded the accessible chemical space of isoxazole derivatives. researchgate.netresearchgate.net

Positioning of 3-Methylamino-4-chloro-5-methylisoxazole within the Broader Landscape of Isoxazole Research

While specific academic literature on this compound is not extensively documented, its structural features firmly place it within the class of highly substituted isoxazoles, which are of significant interest in contemporary chemical research. The substitution pattern of this particular molecule—a methylamino group at the 3-position, a chloro group at the 4-position, and a methyl group at the 5-position—suggests a molecule designed to explore specific structure-activity relationships.

3-Methylamino group : The presence of an amino group, in this case, a secondary amine, provides a site for hydrogen bonding and can significantly influence the molecule's polarity and basicity. Amino-substituted isoxazoles are important intermediates in the synthesis of various bioactive compounds. chemicalbook.comgoogle.comgoogle.com

4-Chloro group : Halogenation of the isoxazole ring is a common strategy to modulate the electronic properties and lipophilicity of the molecule. A chlorine atom at the 4-position can influence the reactivity of the ring and its binding affinity to biological targets. nih.gov The synthesis of 4-chloroisoxazoles is a known chemical transformation. researchgate.net

5-Methyl group : The methyl group at the 5-position can impact the steric profile of the molecule and contribute to its binding selectivity.

The combination of these substituents on the isoxazole core suggests that this compound is a compound of interest for creating diverse molecular architectures with potential applications in medicinal or agricultural chemistry.

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a thorough academic investigation of this compound is rooted in the well-established biological significance of substituted isoxazoles. nih.gov The unique combination of functional groups in this molecule makes it a compelling candidate for screening in various biological assays.

Potential areas of investigation for this compound include:

Antimicrobial Activity : Many isoxazole derivatives have demonstrated potent antibacterial and antifungal properties. The specific substitution pattern of this compound could lead to novel antimicrobial agents.

Anti-inflammatory Effects : The isoxazole scaffold is present in several anti-inflammatory drugs. nih.gov Investigating this compound for its ability to modulate inflammatory pathways would be a logical line of inquiry.

Herbicidal and Pesticidal Activity : Substituted isoxazoles are also utilized in the agrochemical industry. e3s-conferences.org The herbicidal or insecticidal potential of this molecule warrants exploration.

Kinase Inhibition : The structural motifs present in this compound are found in some kinase inhibitors, suggesting it could be a candidate for anticancer research.

A comprehensive academic study of this compound would likely involve its synthesis, full chemical characterization, and subsequent evaluation in a battery of biological screens to uncover its potential utility. Such research would contribute valuable data to the broader understanding of structure-activity relationships within the isoxazole class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClN2O B8453610 3-Methylamino-4-chloro-5-methylisoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7ClN2O

Molecular Weight

146.57 g/mol

IUPAC Name

4-chloro-N,5-dimethyl-1,2-oxazol-3-amine

InChI

InChI=1S/C5H7ClN2O/c1-3-4(6)5(7-2)8-9-3/h1-2H3,(H,7,8)

InChI Key

HBZXGBCWBNRLBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)NC)Cl

Origin of Product

United States

Advanced Molecular Structure and Electronic Properties of 3 Methylamino 4 Chloro 5 Methylisoxazole

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry serves as a powerful tool to predict and analyze the molecular structure and electronic properties of chemical compounds. For isoxazole (B147169) derivatives, these studies are crucial in understanding their reactivity, stability, and potential applications.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons within it (electronic structure). For isoxazole derivatives, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to predict bond lengths, bond angles, and dihedral angles. These calculations have been instrumental in understanding the impact of substituents, such as amino, chloro, and methyl groups, on the geometry of the isoxazole ring.

In a computational study on 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides, geometry optimization was performed using DFT calculations at the B3LYP/6-31g* level to determine structure-activity relationships ptfarm.plnih.gov. For other heterocyclic systems, DFT has been used to study molecular structure, vibrational frequencies, and electronic properties, indicating its broad applicability for compounds like 3-Methylamino-4-chloro-5-methylisoxazole nih.gov.

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Isoxazole Ring (Illustrative)

ParameterPredicted Value
N-O Bond Length~1.42 Å
C=N Bond Length~1.30 Å
C-C Bond Length (ring)~1.40 - 1.45 Å
C-Cl Bond Angle~120°
C-N-H Bond Angle (amino)~115°
Note: This data is illustrative and based on general findings for substituted isoxazoles. Specific values for this compound would require a dedicated computational study.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of molecular orbital theory that help in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. A larger gap generally implies higher stability and lower reactivity.

For various heterocyclic compounds, HOMO-LUMO analysis is a standard computational procedure to investigate charge transfer within the molecule and its kinetic stability. The energies of these frontier orbitals are crucial in determining the molecule's ability to donate or accept electrons.

Table 2: Illustrative HOMO-LUMO Energy Parameters for a Substituted Isoxazole

ParameterTypical Energy Range (eV)Implication
EHOMO-6.0 to -7.0Electron-donating ability
ELUMO-1.0 to -2.0Electron-accepting ability
Energy Gap (ΔE)4.0 to 5.0Chemical stability and reactivity
Note: This data is illustrative and based on general findings for substituted isoxazoles. Specific values for this compound would require a dedicated computational study.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In studies of related heterocyclic compounds, MEP analysis is used to identify the most electron-rich and electron-poor regions. For this compound, the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the amino group would be expected to be regions of negative potential, while the hydrogen atoms of the methyl and amino groups would exhibit positive potential.

Computational methods can accurately predict the vibrational frequencies (infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. These theoretical predictions are often used in conjunction with experimental data to confirm the structure of a synthesized compound. For instance, the synthesis and complete assignment of all hydrogen, carbon, and nitrogen NMR signals of several new isoxazolo[3,4-d]pyridazin-7(6H)-ones have been reported, demonstrating the importance of spectroscopic characterization nih.gov. While specific calculated spectra for this compound are not available, the methodology is well-established for related structures.

Conformational Analysis and Tautomerism

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, rotations around the C-N bond of the methylamino group could lead to different conformers with varying energies.

Tautomerism, the interconversion of structural isomers, is also a possibility. For instance, amino-isoxazole derivatives can potentially exist in equilibrium with their imino tautomeric forms. Computational studies can predict the relative stabilities of different conformers and tautomers, providing insight into the most likely structures present under given conditions.

Reactivity and Derivatization Strategies for 3 Methylamino 4 Chloro 5 Methylisoxazole

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in a 1,2-relationship. wikipedia.orgresearchgate.net Its aromaticity confers a degree of stability, yet the inherent weakness of the N-O bond makes it susceptible to cleavage under various conditions, a property that is often exploited in synthetic chemistry. rsc.org

The ring system is generally electron-rich, which influences its reactivity towards electrophiles and its behavior in cycloaddition reactions. wikipedia.org However, the presence of substituents significantly modulates this reactivity. In 3-Methylamino-4-chloro-5-methylisoxazole, the amino group at C3 acts as an electron-donating group, while the chloro group at C4 is electron-withdrawing. This electronic push-pull system can influence the regioselectivity of further functionalization. While stable under many synthetic manipulations, the isoxazole ring can be labile under strong basic conditions, which can lead to ring-opening reactions. rsc.org

Chemical Transformations at the Methylamino Group (Position 3)

The secondary amine at the C3 position is a primary site for derivatization due to its nucleophilic character. The reactivity of this group is analogous to that of other amino-substituted heterocycles, allowing for a wide range of chemical transformations. Research on the closely related 3-amino-5-methylisoxazole (B124983) has shown that the NH2 group readily participates in heterocyclization reactions. researchgate.net

Typical reactions involving the methylamino group include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to yield sulfonamides.

N-Alkylation: Introduction of alkyl groups using alkyl halides, although over-alkylation to form quaternary ammonium (B1175870) salts is a potential side reaction.

Condensation Reactions: Reaction with aldehydes and ketones to form Schiff bases or enamines, which can serve as intermediates for further transformations.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates and isothiocyanates to produce substituted ureas and thioureas, respectively.

These transformations are crucial for building molecular complexity and are often employed in the synthesis of biologically active compounds. ontosight.aiorganic-chemistry.org

Table 1: Potential Reactions at the C3-Methylamino Group

Reaction Type Reagent Example Product Type
N-Acylation Acetyl chloride N-acetyl amide
N-Sulfonylation Benzenesulfonyl chloride N-phenyl sulfonamide
N-Alkylation Methyl iodide N,N-dimethylamino derivative
Condensation Benzaldehyde Schiff base / Imine
Urea Formation Phenyl isocyanate N-phenyl urea derivative

Halogen Chemistry at the Chloro Position (Position 4)

The chloro substituent at the C4 position is a key handle for introducing a variety of functional groups through cross-coupling and nucleophilic substitution reactions. Halogens on heterocyclic rings are exceptionally valuable in modern organic synthesis.

Transition Metal-Catalyzed Cross-Coupling Reactions: The C4-Cl bond is well-suited for participation in numerous palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to diversely substituted amino-isoxazoles.

Stille Coupling: Reaction with organostannanes.

Nucleophilic Aromatic Substitution (SNAr): While less common than cross-coupling, direct displacement of the chlorine atom by strong nucleophiles (e.g., alkoxides, thiolates, amines) can occur, particularly if the isoxazole ring is sufficiently activated. The reaction conditions for halogen displacement typically depend on the reactivity of both the halogen and the nucleophile. youtube.comsavemyexams.comsavemyexams.com

Table 2: Derivatization Strategies at the C4-Chloro Position

Reaction Name Reagent Type Bond Formed Product Class
Suzuki Coupling Ar-B(OH)2 C-C 4-Aryl-isoxazole
Sonogashira Coupling R-C≡CH C-C 4-Alkynyl-isoxazole
Buchwald-Hartwig R2NH C-N 4-Amino-isoxazole
Heck Coupling Alkene C-C 4-Alkenyl-isoxazole
Nucleophilic Substitution NaOMe C-O 4-Methoxy-isoxazole

Modifications at the Methyl Group (Position 5)

The methyl group at the C5 position, while generally less reactive than the other functional groups, can also be chemically modified. These transformations typically require more forcing conditions.

Radical Halogenation: The methyl group can be halogenated, for instance using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, to form a 5-(bromomethyl)isoxazole. This intermediate is highly versatile and can undergo subsequent nucleophilic substitution with a wide range of nucleophiles (e.g., cyanides, azides, amines, alkoxides).

Oxidation: The methyl group can be oxidized to afford a 5-formyl (aldehyde) or 5-carboxy (carboxylic acid) isoxazole derivative using appropriate oxidizing agents. These functional groups are valuable for further modifications, such as Wittig reactions, reductive amination, or amide bond formation. Studies on related compounds have shown the presence of 5-hydroxymethyl metabolites, indicating that oxidation at this position is feasible. nih.gov

Deprotonation-Alkylation: The protons of the C5-methyl group have a certain degree of acidity and can be removed by a very strong base, such as butyl lithium or LDA. The resulting carbanion can then react with electrophiles like alkyl halides or carbonyl compounds to form a new C-C bond, elongating the side chain at position 5.

Ring Opening and Rearrangement Reactions of Isoxazole Derivatives

A characteristic feature of isoxazole chemistry is the propensity of the ring to undergo cleavage and rearrangement, primarily due to the weak N-O bond. rsc.orgnih.gov These reactions provide pathways to entirely different classes of compounds.

Reductive Ring Opening: Catalytic hydrogenation, often using palladium on carbon (Pd/C), is a well-established method for cleaving the N-O bond. core.ac.uk This reaction typically yields β-amino enones. mdpi.com The specific outcome can be influenced by the substrate and reaction conditions.

Photochemical Rearrangement: Upon UV irradiation, isoxazoles can undergo N-O bond homolysis to form a diradical intermediate. wikipedia.orgnih.gov This intermediate can rearrange through a transient acyl azirine to yield the corresponding oxazole, effectively swapping the positions of the ring oxygen and nitrogen atoms. nih.gov This atom-efficient process is a powerful tool for generating structural diversity.

Base-Catalyzed Rearrangement: Strong bases can induce ring-opening of isoxazoles, often leading to the formation of α-cyano ketones or other acyclic products. The specific pathway depends on the substitution pattern of the isoxazole ring.

Table 3: Ring Opening and Rearrangement Reactions

Reaction Type Conditions Key Intermediate Primary Product
Reductive Opening H2, Pd/C - β-Amino enone
Photochemical Rearrangement UV light (200-330 nm) Acyl azirine Oxazole
Base-Catalyzed Opening Strong base (e.g., NaOEt) Anionic species α-Cyano ketone

Multi-component Reactions Incorporating Isoxazole Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product that contains portions of all starting materials. nih.govresearchgate.net While MCRs are widely used for the de novo synthesis of the isoxazole ring itself, a pre-functionalized scaffold like this compound can also be incorporated into MCRs. mdpi.comscielo.br

For example, the nucleophilic methylamino group at C3 could act as the amine component in well-known MCRs:

Ugi Reaction: A four-component reaction involving an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. Using this compound as the amine component would lead to the formation of complex α-acylamino carboxamides appended to the isoxazole core.

Mannich Reaction: A three-component reaction between an aldehyde, an amine, and an enolizable carbonyl compound. The methylamino group could participate to form a Mannich base, introducing a new aminomethylated substituent elsewhere in the molecule.

The ability to use this isoxazole derivative in MCRs would significantly expand its utility, allowing for the rapid generation of diverse and complex chemical libraries for screening purposes. researchgate.net

Structure Activity Relationship Sar Studies of 3 Methylamino 4 Chloro 5 Methylisoxazole Derivatives

Methodologies for SAR Elucidation in Isoxazole (B147169) Compounds

The exploration of SAR in isoxazole compounds leverages a combination of computational and experimental techniques to correlate chemical structure with biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a primary computational method used to develop mathematical models that relate the structural or physicochemical properties of a series of compounds to their biological activities. nih.govingentaconnect.com For isoxazole derivatives, 2D-QSAR models have been successfully used to analyze anti-inflammatory and antiviral activities, providing satisfactory correlations between molecular descriptors and biological outcomes. nih.govnih.gov

Three-Dimensional QSAR (3D-QSAR): This advanced approach provides a more detailed understanding by considering the three-dimensional properties of the molecules. Key 3D-QSAR techniques include:

Comparative Molecular Field Analysis (CoMFA): This method evaluates the steric and electrostatic fields of a set of aligned molecules to create a predictive model. CoMFA has been applied to isoxazole derivatives to identify structural requirements for activity against various biological targets. mdpi.comnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA expands on CoMFA by including additional descriptor fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.comnih.gov Both CoMFA and CoMSIA generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity. mdpi.com For instance, studies on isoxazole-based inhibitors have used these maps to predict where bulky groups or specific electronic features would be beneficial. nih.govresearchgate.net

Molecular Docking and Dynamics: Molecular docking simulations are employed to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein's active site. nih.govnih.gov This technique helps in understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for activity. mdpi.com Following docking, molecular dynamics (MD) simulations can be performed to evaluate the stability of the ligand-protein complex over time, providing further insight into the binding mode. nih.gov

These computational methodologies, often used in conjunction, allow for the rational design of novel isoxazole derivatives with enhanced potency and selectivity. nih.gov

Impact of Substituents on Molecular Interactions and Potency

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and any attached aryl rings. nih.gov The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in modulating the compound's potency. mdpi.commdpi.com

Electron-Withdrawing Groups (EWGs): The presence of EWGs such as halogens (chloro, fluoro, bromo) and trifluoromethyl (-CF₃) groups often enhances the biological activity of isoxazole derivatives. nih.govnih.gov SAR studies have revealed that these groups can increase antimicrobial and anticancer activities. nih.govrsc.org For example, the substitution of a trifluoromethyl group on a phenyl ring attached to the isoxazole core has been shown to promote cytotoxicity in cancer cell lines. nih.gov Similarly, chloro and bromo substitutions have led to significant anti-inflammatory activity. nih.gov

Electron-Donating Groups (EDGs): EDGs like methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups can also positively influence biological activity. ijpca.org Methoxy groups on an associated phenyl ring have been found to enhance antioxidant and anticancer activities. mdpi.comnih.gov The position of the substituent is critical; for instance, methoxy groups at the ortho and para positions of a phenyl ring can be particularly favorable for antibacterial and antifungal effects. mdpi.com An amino group substitution has been shown to improve selectivity and inhibitory activity in certain contexts. nih.gov

The table below summarizes SAR findings from various studies on isoxazole derivatives, illustrating the impact of different substituents on biological activity.

Base ScaffoldSubstituent (R)PositionObserved Biological ActivityReference
Phenylisoxazole-Cl, -BrPhenyl RingSignificant anti-inflammatory activity nih.gov
Indole-isoxazole-F, -CF₃Phenyl RingExcellent sPLA₂ inhibitory activity nih.gov
Isoxazole-Chalcone-OCH₃Phenyl Ring (positions 2, 4, 6)Potent antibacterial and antioxidant activity mdpi.com
Benzo[d]isoxazole-NH₂Isoxazole RingImproved COX-1 selectivity and inhibition nih.gov
Phenylisoxazole-NO₂, -ClC-3 Phenyl RingEnhanced antibacterial activity ijpca.org
Phenylisoxazole-OCH₃, -N(CH₃)₂C-5 Phenyl RingEnhanced antibacterial activity ijpca.org

Role of Chlorine, Methyl, and Methylamino Groups in Modulating Biological Activity

The specific substituents present on the 3-Methylamino-4-chloro-5-methylisoxazole scaffold—chlorine, methyl, and methylamino groups—each contribute uniquely to the molecule's potential biological profile.

Chlorine Group: As a halogen, the chlorine atom is an electron-withdrawing group that significantly impacts a molecule's physicochemical properties. The introduction of a chlorine atom can increase lipophilicity, which may enhance the molecule's ability to cross cell membranes. researchgate.neteurochlor.org In numerous SAR studies of heterocyclic compounds, including isoxazoles, the presence of a chlorine substituent has been linked to enhanced biological activity. nih.govijpca.org Structure-activity relationship analyses have demonstrated that chloro groups can increase antimicrobial potency. nih.govrsc.org For example, a chloro group on a phenyl moiety attached to an isoxazole ring has been associated with remarkable antibacterial activity. ijpca.org

Methyl Group: The methyl group, typically considered an electron-donating and hydrophobic substituent, also plays a vital role in modulating biological activity. Its effect is often position-dependent. In some isoxazole derivatives, a methyl group at the C-3 position has been found to be crucial for selective enzyme inhibition. nih.gov Theoretical studies using molecular orbital methods have shown that methyl groups perturb the electron density distribution within the isoxazole ring, which can influence the molecule's reactivity and basicity. niscpr.res.in The presence of a methyl group can also provide steric bulk that may lead to more favorable interactions within a specific binding pocket.

Methylamino Group: The amino group and its alkylated derivatives, like the methylamino group, are important functional groups in medicinal chemistry. The synthesis of 5-amino-3-methylisoxazole (B44965) is a common starting point for creating more complex derivatives. nih.gov The amino group can act as a hydrogen bond donor, which is often critical for binding to biological targets. nih.gov SAR studies have shown that replacing a methyl group with an amino group can significantly improve the selectivity and inhibitory activity of isoxazole derivatives against certain enzymes. nih.gov The addition of the methyl group to the amine (forming a methylamino group) can modulate properties such as basicity, lipophilicity, and steric profile, which can fine-tune the molecule's interaction with its target and affect its pharmacokinetic properties.

Collectively, the combination of the electron-withdrawing chlorine, the hydrophobic methyl group, and the hydrogen-bonding methylamino group on an isoxazole core creates a unique chemical entity with a distinct electronic and steric profile, suggesting a potential for specific and potent biological activity.

Stereochemical Considerations in Isoxazole-Based Scaffolds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design, as biological systems like enzymes and receptors are chiral. The interaction between a drug and its target is often highly stereoselective, meaning that one stereoisomer (enantiomer or diastereomer) may exhibit significantly higher potency or a different biological effect than another. nih.gov

In the context of isoxazole-based scaffolds, the introduction of chiral centers can lead to stereoisomers with distinct biological activities. This is particularly relevant for isoxazoline (B3343090) derivatives, the partially saturated analogues of isoxazoles, where chiral centers are more commonly introduced during synthesis. Research on chiral isoxazoline derivatives synthesized from natural products like (R)-Carvone has demonstrated this principle. In one study, specific isoxazoline enantiomers exhibited superior anticancer activity against human cancer cell lines compared to their counterparts, highlighting the importance of stereochemistry for potency. nih.gov

While the aromatic nature of the isoxazole ring itself does not possess a chiral center, chirality can be introduced through substituents attached to the scaffold. If any of the substituent groups, such as those attached at the C-3, C-4, or C-5 positions, contain a chiral center, the resulting molecule will exist as a pair of enantiomers. These enantiomers can have different affinities for their biological targets. Therefore, in the development of isoxazole-based therapeutic agents, it is essential to:

Consider the synthesis of single, pure enantiomers rather than racemic mixtures to maximize therapeutic efficacy and minimize potential off-target effects.

Determine the absolute stereochemistry of the most active isomer to better understand the specific three-dimensional interactions required for binding to the biological target.

Mechanistic Investigations of Biological Interactions of 3 Methylamino 4 Chloro 5 Methylisoxazole and Its Analogues Non Clinical Focus

Exploration of Molecular Targets and Pathways

The biological effects of isoxazole (B147169) derivatives are diverse, stemming from their ability to interact with a variety of molecular targets and influence numerous signaling pathways. Research into analogues of 3-Methylamino-4-chloro-5-methylisoxazole has revealed engagement with enzymes, receptors, and pathways central to inflammation, microbial infection, and viral replication.

Enzyme Inhibition Studies (e.g., Kinases, sPLA2, Carboxypeptidase A)

Isoxazole analogues have demonstrated significant potential as inhibitors of several key enzyme families.

Kinase Inhibition: Kinases are critical regulators of cellular processes, and their dysregulation is implicated in various diseases. ed.ac.uk Substituted isoxazoles have been identified as potent kinase inhibitors. For instance, a series of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been shown to act as FLT3 inhibitors, with one analogue demonstrating the ability to inhibit FLT3 phosphorylation and lead to complete tumor regression in a xenograft model. nih.gov Similarly, 3-amino-benzo[d]isoxazole-based compounds have been evaluated for their inhibitory activity against the tyrosine kinase c-Met, a receptor involved in tumor growth and angiogenesis. nih.gov Furthermore, certain pyrazolone (B3327878) and isoxazol-5-one cambinol (B1668241) analogs have emerged as selective inhibitors of SIRT2, a member of the sirtuin family of enzymes, displaying cytotoxicity in lymphoma and epithelial cancer cell lines. nih.gov One notable isoxazole derivative, BMS-354825 (Dasatinib), which incorporates a thiazole (B1198619) ring, is a potent dual inhibitor of Src and Abl kinases. nih.gov

Table 1: Kinase Inhibition by Isoxazole Analogues
Isoxazole Analogue ClassTarget KinaseObserved EffectReference
N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivativesFLT3Inhibition of phosphorylation nih.gov
3-amino-benzo[d]isoxazole based compoundsc-MetInhibitory activity nih.gov
Isoxazol-5-one cambinol analogsSIRT2Selective inhibition (IC50: 3-7 µM) nih.gov
BMS-354825 (Dasatinib)Src/AblPotent dual inhibition nih.gov

sPLA2 Inhibition: Secreted phospholipase A2 (sPLA2) enzymes are crucial in the inflammatory process through the liberation of arachidonic acid from phospholipids. scbt.comnih.govnih.gov Several isoxazole derivatives have been investigated as sPLA2 inhibitors. Studies on indole-containing isoxazoles revealed that compounds with electron-withdrawing groups, such as -F or -CF3, on a phenyl ring exhibited excellent sPLA2 inhibitory activity. nih.gov This highlights the potential of the isoxazole scaffold in developing anti-inflammatory agents that target the initial steps of the arachidonic acid cascade. nih.govscbt.com

Carboxypeptidase A Inhibition: While direct studies on this compound are lacking, the broader class of metalloproteinase inhibitors, which includes carboxypeptidase inhibitors, represents a potential area of activity. frontiersin.org These inhibitors typically interact with the catalytic site of metallo-carboxypeptidases. frontiersin.org

Receptor Binding and Modulation (e.g., CXCR2, Adenosine (B11128) Receptors)

CXCR2 Receptor: The CXCR2 chemokine receptor is a G-protein-coupled receptor (GPCR) that plays a significant role in inflammation and cancer by mediating the migration of immune cells. nih.govmdpi.com While direct binding data for this compound is unavailable, the modulation of GPCRs is a known activity of heterocyclic compounds. CXCR2 activation leads to the internalization of the receptor, a process that can be modulated by small molecule ligands. innoprot.com

Adenosine Receptors: Adenosine receptors (A1, A2A, A2B, and A3) are GPCRs involved in a multitude of physiological processes, including inflammation and neurotransmission. mdpi.com Isoxazole-containing compounds have been synthesized as selective ligands for adenosine receptors. For example, researchers have found that replacing the 4'-ribosylalkylamide moiety in known A3 receptor agonists with an isosteric isoxazole retained potent binding to the human A3 receptor. nih.gov Additionally, 3-(2-pyridinyl)isoquinoline derivatives have been identified as allosteric enhancers of the A3 adenosine receptor, demonstrating that isoxazole-related structures can modulate receptor activity without directly competing with the endogenous ligand. nih.gov The activation of adenosine receptors, particularly A2B and A3 subtypes, is considered a promising therapeutic strategy for autoimmune diseases like type 1 diabetes, with agonists showing immunomodulatory effects. rutgers.edu

Antiviral Mechanisms

The isoxazole nucleus is a component of various compounds exhibiting antiviral activity. mdpi.comdntb.gov.ua The mechanisms of action are often target-specific, depending on the virus. For instance, some isoxazole derivatives function as capsid binders, which can induce thermostability and inhibit viral adsorption and uncoating. dntb.gov.ua In the context of influenza A, nucleozin, an isoxazole-containing compound, and its derivatives target the viral nucleoprotein (NP). rsc.org This interaction induces the formation of NP aggregates and prevents its nuclear accumulation, which is essential for viral replication. rsc.org This targeted approach has led to the development of isoxazol-4-carboxa piperidyl derivatives with potent anti-influenza A activity. rsc.org

Table 2: Antiviral Activity of Isoxazole Analogues
Isoxazole Analogue ClassViral TargetMechanism of ActionReference
Pleconaril-related derivativesPicornavirus capsidInhibits viral adsorption and uncoating dntb.gov.ua
Nucleozin derivativesInfluenza A Nucleoprotein (NP)Induces NP aggregation, prevents nuclear accumulation rsc.org

Antimicrobial Mechanisms

Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity. researchgate.net The presence of a chlorine atom on the isoxazole or an associated ring system has been reported to enhance antibacterial properties. purkh.com The mechanism of action for many isoxazole-based antibacterial agents is bacteriostatic, involving the inhibition of protein synthesis or other metabolic pathways. ijrrjournal.com However, at higher concentrations, some may exhibit bactericidal effects by targeting the bacterial cell wall or membrane. ijrrjournal.com For instance, certain chloro- and nitro-substituted thiazolyl isoxazoles have shown potential as antibacterial agents against Staphylococcus aureus. researchgate.net Furthermore, novel isoxazole-triazole conjugates have been synthesized and shown to have potent antibacterial activity against pathogenic strains like Escherichia coli and Pseudomonas aeruginosa, in some cases exceeding the efficacy of standard antibiotics. mdpi.com

Table 3: Antimicrobial Activity of Isoxazole Analogues
Bacterial StrainIsoxazole AnalogueActivity (MIC in µg/ml)Reference
Staphylococcus aureusChloro-substituted thiazolyl isoxazolesPotent researchgate.net
Bacillus subtilisMA-031.56 researchgate.net
Escherichia coliMA-123.12 researchgate.net
Pseudomonas aeruginosaCompound 5b (4-Cl substituted)Active researchgate.net

Anti-inflammatory Pathways

The anti-inflammatory properties of isoxazole derivatives are well-documented and are often mediated through the inhibition of key inflammatory pathways. scholarsresearchlibrary.com One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins (B1171923). nih.govrsc.org For example, 6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones with chloro or bromo substitutions have shown significant anti-inflammatory activity and selectivity towards COX-2. nih.gov Additionally, some isoxazole derivatives act as dual inhibitors of both the COX and 5-lipoxygenase (5-LOX) pathways, thereby blocking the synthesis of both prostaglandins and leukotrienes. rsc.org Beyond enzyme inhibition, isoxazole analogues can also modulate inflammatory signaling cascades. For instance, 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides have demonstrated anti-inflammatory properties by suppressing the proliferation of immune cells. nih.gov

In Vitro Cellular Activity without Clinical Correlates

A number of studies have explored the cellular activities of isoxazole derivatives in vitro, providing insights into their biological potential without direct links to clinical outcomes. For example, a novel class of synthetic 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been shown to inhibit the proliferation of K562 human erythroleukemic cells, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov The antiproliferative effects of these compounds are associated with the induction of apoptosis. nih.gov

In other research, isoxazole analogues of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) have been shown to bind to the System xc- transporter, an amino acid antiporter. nih.gov Some of these analogues inhibit glutamate (B1630785) uptake with a potency comparable to the endogenous substrate, cystine. nih.gov This demonstrates the ability of isoxazole derivatives to interact with and modulate the function of cellular transport systems. Furthermore, certain isoxazole derivatives have been found to possess antioxidant properties, as demonstrated by their ability to scavenge free radicals in vitro. nih.govnih.gov

Table 4: In Vitro Cellular Activities of Isoxazole Analogues
Isoxazole Analogue ClassCell Line/SystemObserved ActivityMetric (IC50/EC50)Reference
3,4-isoxazolediamide derivativesK562 (erythroleukemia)Antiproliferative18.01 ± 0.69 nM (Compound 2) nih.gov
AMPA analogues (e.g., naphthyl-ACPA)System xc- transporterInhibition of glutamate uptakeComparable to cystine nih.gov
Isoxazole chalcones-Antioxidant (DPPH scavenging)Varies by compound nih.govnih.gov

Lack of Specific Research Data on this compound

Intensive searches of available scientific literature and databases have revealed a significant lack of specific published research focusing on the biochemical and biophysical characterization of the compound This compound . While the broader class of isoxazole derivatives has been the subject of numerous studies, highlighting their diverse biological activities, detailed mechanistic investigations into the specific interactions of this particular analogue appear to be absent from the public domain.

The isoxazole scaffold is a well-recognized pharmacophore, and various derivatives have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. berkeley.edunih.govnih.gov Research into these analogues often involves studies on their mechanisms of action, such as enzyme inhibition or receptor binding. nih.govacs.org For instance, studies on other isoxazole derivatives have investigated their interactions with targets like carbonic anhydrase and their effects on cellular processes like apoptosis. nih.govacs.org

However, the specific substitution pattern of a methylamino group at the 3-position, a chloro group at the 4-position, and a methyl group at the 5-position of the isoxazole ring, which defines This compound , does not appear in dedicated studies that would provide the kind of detailed biochemical and biophysical data required to construct an analysis of its molecular interactions. Such an analysis would typically include data from techniques like X-ray crystallography, NMR spectroscopy, surface plasmon resonance, or isothermal titration calorimetry to elucidate binding affinities, kinetics, and structural details of the compound's interaction with biological macromolecules.

Consequently, without available research data, it is not possible to provide a detailed account of the biochemical and biophysical characterization of the interactions of This compound or to generate the corresponding data tables as requested. The scientific community has yet to publish in-depth studies on this specific molecule.

Potential Research Applications and Future Directions in Chemical Sciences

Intermediate in Advanced Organic Synthesis

The substituted aminoisoxazole framework is a versatile building block in organic synthesis. researchgate.net The amino group in compounds like 3-amino-5-methylisoxazole (B124983) serves as a key nucleophilic center for constructing more complex molecular architectures, including fused heterocyclic systems. researchgate.netmdpi.com The target compound, 3-Methylamino-4-chloro-5-methylisoxazole, offers a similar reactive handle at its secondary amine, enabling its use in a wide range of synthetic transformations.

The presence of the chloro and methyl groups further influences the reactivity of the isoxazole (B147169) ring, providing additional sites for modification or tuning the electronic properties of the molecule. It can be envisioned as a key starting material for synthesizing complex molecules through reactions such as N-acylation, N-alkylation, and transition metal-catalyzed cross-coupling reactions. Its role as a precursor is crucial for building libraries of diverse compounds for screening in drug discovery and materials science. nih.govorganic-chemistry.org

Table 1: Potential Synthetic Reactions Involving this compound
Reaction TypeReactantPotential Product ClassSignificance
N-AcylationAcid Chlorides, AnhydridesIsoxazole AmidesSynthesis of bioactive compounds, including enzyme inhibitors.
N-Arylation (Buchwald-Hartwig)Aryl HalidesN-Aryl Isoxazole DerivativesCreation of scaffolds for medicinal chemistry and electronic materials.
CondensationAldehydes, KetonesIsoxazole-fused HeterocyclesAccess to complex, polycyclic ring systems with novel properties. researchgate.net
Sulfonamide FormationSulfonyl ChloridesIsoxazole SulfonamidesDevelopment of potential antibacterial agents (sulfa drug analogs). google.com

Development of New Agrochemical Leads (e.g., Herbicides, Fungicides, Insecticides)

The isoxazole moiety is a well-established pharmacophore in the agrochemical industry. researchgate.netresearchgate.net Derivatives of isoxazole have been successfully commercialized as herbicides, fungicides, and insecticides. researchgate.netresearchgate.net For instance, isoxaflutole (B1672639) is a prominent herbicide, and other benzoyl isoxazole derivatives have shown potent herbicidal properties. nih.govgoogleapis.com

The specific substitution pattern of this compound is promising for agrochemical applications. The chlorine atom is a common feature in many pesticides, often enhancing their biological activity and metabolic stability. rsc.org Structure-activity relationship (SAR) studies have repeatedly shown that the nature and position of substituents on the isoxazole ring are critical for determining the type and potency of agrochemical activity. researchgate.netmdpi.com Therefore, this compound represents a valuable lead structure that can be systematically modified to develop new, effective, and potentially safer crop protection agents. google.comchemimpex.com

Table 2: Examples of Isoxazole-Based Agrochemicals
Compound ClassExampleActivityReference
Benzoyl IsoxazolesIsoxaflutoleHerbicide nih.gov
Substituted Isoxazoles4-(4-chloro-2-methylsulphonylbenzoyl)-5-cyclopropylisoxazoleHerbicide googleapis.com
Generic IsoxazolesVarious Patented StructuresFungicide researchgate.netgoogle.com
Generic IsoxazolesVarious Patented StructuresInsecticide researchgate.netresearchgate.net

Exploration in Materials Science for Non-Linear Optics and Dyes

Organic molecules with specific electronic properties are increasingly used in materials science, particularly for applications in non-linear optics (NLO) and as advanced dyes. worldscientific.com NLO materials are crucial for technologies like optical data storage and processing. The NLO response in organic molecules often arises from an intramolecular charge-transfer (ICT) mechanism, which requires electron-donating and electron-accepting groups connected by a π-conjugated system.

This compound contains an electron-donating methylamino group. This feature makes it an excellent building block for NLO materials and dyes. worldscientific.com By chemically linking this isoxazole core to a suitable electron-accepting group, it is possible to design novel molecules with significant NLO properties. Similarly, the isoxazole framework can be incorporated into larger conjugated systems to create new classes of synthetic dyes for various applications, from textiles to electronic displays. emerald.comgrowingscience.com

Pre-clinical Scaffold Exploration in Medicinal Chemistry for Novel Chemical Entities

The isoxazole ring is a cornerstone of modern medicinal chemistry, found in a multitude of FDA-approved drugs with diverse therapeutic actions. nih.govnih.govdaneshyari.com Its utility spans treatments for bacterial infections (e.g., Sulfamethoxazole), inflammation (e.g., Valdecoxib), and central nervous system disorders (e.g., Risperidone). ijpca.orgresearchgate.net The ring's unique electronic structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for designing potent and selective drugs. researchgate.netdaneshyari.com

This compound serves as an attractive starting point for discovering novel chemical entities. The substituents on the ring provide a framework for fine-tuning the compound's pharmacological profile:

Methylamino group: Can act as a hydrogen bond donor and acceptor, influencing target binding.

Chloro atom: Can modulate lipophilicity, metabolic stability, and binding affinity through halogen bonding. rsc.org

Methyl group: Can provide beneficial steric interactions within a target's binding pocket and improve metabolic stability.

This scaffold could be explored for a wide range of therapeutic targets, including protein kinases, G-protein coupled receptors, and enzymes, addressing diseases from cancer to neurodegeneration. nih.govmdpi.comnih.gov

Table 3: Selected Marketed Drugs Featuring the Isoxazole Scaffold
Drug NameTherapeutic AreaGeneral FunctionReference
SulfamethoxazoleAntibacterialDHPS Inhibitor nih.govdaneshyari.com
ValdecoxibAnti-inflammatoryCOX-2 Inhibitor ijpca.orgresearchgate.net
LeflunomideAntirheumaticDHODH Inhibitor nih.govdaneshyari.com
RisperidoneAntipsychoticDopamine D2 Receptor Antagonist nih.govdaneshyari.com
DanazolHormone TherapyAndrogenic Steroid researchgate.net

Role in Chemical Biology Probe Development

Chemical probes are small molecules designed to be highly potent and selective for a specific biological target, such as a single protein. They are indispensable tools for studying protein function in complex biological systems and for validating new drug targets. The development of a good chemical probe requires a molecular scaffold that can be systematically and easily modified to optimize potency and selectivity.

Given the proven success of isoxazole derivatives as potent inhibitors of various enzymes, such as protein kinases, the this compound scaffold is an excellent candidate for developing novel chemical probes. nih.govnih.gov Through iterative chemical synthesis and biological testing, derivatives of this core structure could be optimized to selectively target a single protein of interest. Such a probe would allow researchers to investigate the specific role of that protein in health and disease, thereby accelerating the pace of biomedical discovery.

Environmental Fate and Degradation Studies of Isoxazole Containing Compounds

Degradation Pathways in Aquatic and Terrestrial Environments

Detailed degradation pathways for 3-Methylamino-4-chloro-5-methylisoxazole in either aquatic or terrestrial environments have not been documented in peer-reviewed literature. For related isoxazole (B147169) compounds like 3A5MI, studies have begun to elucidate their environmental behavior, but these pathways are specific to the structure of 3A5MI and the microbial communities present in the studied environments. nih.govmdpi.com Without dedicated research, the degradation mechanisms of this compound, including the role of abiotic processes like hydrolysis, remain unknown.

Microbial Degradation and Bioremediation Potential

The microbial degradation of this compound has not been specifically investigated. Research on other isoxazole derivatives has identified microbial strains capable of utilizing them as a source of carbon and nitrogen. nih.govmdpi.com For instance, a bacterial strain, Nocardioides sp. N39, has been shown to degrade 3-amino-5-methylisoxazole (B124983). nih.govmdpi.com However, the unique substituents on the isoxazole ring of this compound (a methylamino group at position 3, a chloro group at position 4, and a methyl group at position 5) would significantly influence its susceptibility to microbial attack. Therefore, its bioremediation potential is currently uncharacterized.

Studies on the microbial degradation of other pesticides and industrial chemicals have shown that the presence of specific functional groups can greatly affect the rate and pathway of degradation. mdpi.com The chloro and methylamino groups on this compound would be key factors in determining its biodegradability.

Photodegradation Processes

There is no available data on the photodegradation of this compound. The potential for this compound to be broken down by sunlight in aquatic or terrestrial environments has not been studied. Photodegradation is a significant environmental fate process for many organic compounds, but its relevance to this compound can only be determined through experimental investigation.

Assessment of Environmental Persistence and Transformation Products

The environmental persistence of this compound is currently unknown. Without data from laboratory or field studies, it is not possible to assess how long this compound might remain in soil or water. Consequently, its potential transformation products, which could be of environmental concern, have not been identified. Studies on the degradation of sulfamethoxazole have identified 3-amino-5-methylisoxazole as a persistent transformation product. nih.govresearchgate.net This highlights the importance of studying not only the parent compound but also its degradation intermediates.

Q & A

Q. What are the standard synthetic routes for preparing 3-Methylamino-4-chloro-5-methylisoxazole?

The synthesis of substituted isoxazoles typically involves cyclization reactions or functional group transformations. For example, halogen-substituted isoxazoles can be synthesized via nucleophilic substitution using reagents like chloramine-T under reflux conditions. A common approach involves reacting pre-functionalized isoxazole precursors with methylamine derivatives to introduce the methylamino group. Reaction optimization may include controlling temperature, solvent polarity (e.g., DMSO or dichloromethane), and stoichiometry to improve yield .

Q. How can the purity and structural integrity of this compound be verified?

Standard characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and integration ratios.
  • Elemental analysis : Validate empirical formula consistency.
  • Melting point determination : Compare observed values with literature data.
  • HPLC/GC-MS : Assess purity and detect impurities. For crystalline derivatives, single-crystal X-ray diffraction (using SHELX software for refinement) provides unambiguous structural confirmation .

Q. What safety precautions are required when handling chlorinated isoxazoles like this compound?

Follow GHS guidelines for chlorinated heterocycles:

  • Use chemical-resistant gloves (tested per EN 374) and eye protection.
  • Work in a fume hood to avoid inhalation.
  • Store in airtight containers away from moisture and light.
  • Implement skin barrier creams and post-handling handwashing protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization at the 4-chloro position?

Regioselectivity in halogen displacement can be achieved using:

  • Catalytic systems : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Solvent effects : Polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Microwave-assisted synthesis : Enhances reaction rates and selectivity, as demonstrated in bis(isoxazoline) derivative syntheses . Monitor reaction progress via TLC or in-situ FTIR to minimize byproducts.

Q. What computational methods validate the electronic effects of the methylamino and chloro substituents on reactivity?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships (SAR).
  • Comparative spectral analysis : Align experimental IR/Raman data with computed vibrational modes .

Q. How do structural modifications of this compound influence its biological activity?

  • Enzyme inhibition assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based or calorimetric methods.
  • SAR studies : Replace the chloro group with bromo or nitro substituents to assess potency changes. For example, brominated isoxazoles show enhanced binding affinity in anticancer studies .
  • Metabolic stability : Evaluate in vitro hepatic microsomal models to identify metabolically labile sites .

Data Analysis and Contradictions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structure refinement?

Use SHELXL’s twin refinement module:

  • Input HKLF 5 format data to handle twinning.
  • Apply restraints to disordered regions (e.g., methyl groups) using ISOR/DFIX commands.
  • Validate with R-factor convergence and difference density maps .

Q. What strategies address contradictions between computational predictions and experimental biological data?

  • Dose-response validation : Re-test compounds at varying concentrations to confirm activity trends.
  • Solvent effect modeling : Adjust computational parameters to account for solvation free energy.
  • Meta-analysis : Cross-reference with structurally analogous compounds in databases like PubChem .

Methodological Resources

  • Synthetic protocols : (microwave-assisted synthesis), (acylation reactions).
  • Structural analysis : (SHELX refinement), (NMR/EA).
  • Biological evaluation : (enzyme inhibition), (SAR).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.